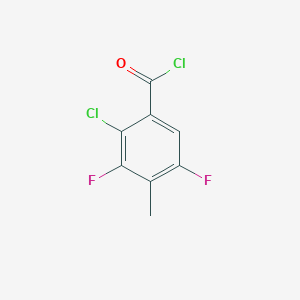
2,6-Dimethylphenyl 2-bromo-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylphenyl 2-bromo-2,2-difluoroacetate is an organic compound with the molecular formula C10H9BrF2O2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions, and the acetate group is substituted with bromine and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl 2-bromo-2,2-difluoroacetate typically involves the reaction of 2,6-dimethylphenol with 2-bromo-2,2-difluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Reactants: 2,6-dimethylphenol and 2-bromo-2,2-difluoroacetyl chloride.
Solvent: Anhydrous dichloromethane.
Base: Pyridine.
Temperature: Room temperature.
Reaction Time: Several hours.
The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylphenyl 2-bromo-2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted phenyl acetates.
Hydrolysis: 2,6-Dimethylphenyl 2,2-difluoroacetic acid.
Reduction: 2,6-Dimethylphenyl 2,2-difluoroethanol.
Applications De Recherche Scientifique
2,6-Dimethylphenyl 2-bromo-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylphenyl 2-bromo-2,2-difluoroacetate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromodifluoroacetate: Similar structure but with an ethyl group instead of the 2,6-dimethylphenyl group.
Methyl bromodifluoroacetate: Similar structure but with a methyl group instead of the 2,6-dimethylphenyl group.
2,6-Dimethylphenyl acetate: Lacks the bromine and fluorine substitutions.
Uniqueness
2,6-Dimethylphenyl 2-bromo-2,2-difluoroacetate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential biological activity. The 2,6-dimethylphenyl group also provides steric hindrance, affecting the compound’s interactions with other molecules.
Propriétés
Formule moléculaire |
C10H9BrF2O2 |
|---|---|
Poids moléculaire |
279.08 g/mol |
Nom IUPAC |
(2,6-dimethylphenyl) 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C10H9BrF2O2/c1-6-4-3-5-7(2)8(6)15-9(14)10(11,12)13/h3-5H,1-2H3 |
Clé InChI |
TYYFCQFCDBDESO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OC(=O)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)



![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)







![Bicyclo[4.2.1]nonan-3-one](/img/structure/B14135600.png)

